molecular formula C20H22N6O3 B2757748 3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1019100-50-5

3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2757748
CAS No.: 1019100-50-5
M. Wt: 394.435
InChI Key: SRNZCWAGVPQXRL-UHFFFAOYSA-N
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Description

3-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine ( 1020502-87-7) is a synthetic small molecule with a molecular formula of C22H26N6O3 and a molecular weight of 422.5 g/mol . Its structure is based on a pyridazine core, a privileged scaffold in medicinal chemistry, which is functionalized at the 3-position with a 4-(3,5-dimethoxybenzoyl)piperazine group and at the 6-position with a 1H-pyrazol-1-yl group . This specific architecture, featuring a benzoylpiperazine and a pyrazole heterocycle, is characteristic of compounds investigated for their potential to interact with biological targets such as enzymes and receptors. Scientific literature indicates that analogous compounds featuring a piperazine-linked heterocycle on a pyridazine core have been explored as potent, CNS-penetrant pan-muscarinic acetylcholine receptor (mAChR) antagonists . The piperazine and pyrazole substituents are key pharmacophoric elements that contribute to binding affinity and selectivity. Similarly, the related compound 3-(piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has been characterized by X-ray crystallography, confirming the spatial orientation of such substituents, which is critical for structure-activity relationship (SAR) studies . This reagent is intended for use in preclinical research and drug discovery programs, particularly in the synthesis and optimization of novel bioactive molecules targeting GPCRs or kinases. It serves as a valuable building block for chemists conducting SAR explorations around the pyridazine chemotype. Handle this product with care in accordance with good laboratory practices. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-28-16-12-15(13-17(14-16)29-2)20(27)25-10-8-24(9-11-25)18-4-5-19(23-22-18)26-7-3-6-21-26/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNZCWAGVPQXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

The pyridazine scaffold is a common feature among related compounds, but substituent variations at the 3- and 6-positions significantly alter molecular properties. Key analogs include:

Compound Name Substituent at Position 3 Substituent at Position 6 Molecular Weight (g/mol) Key Structural Features Reference
Target Compound 4-(3,5-Dimethoxybenzoyl)piperazine 1H-pyrazol-1-yl ~454.5* Bulky benzoyl-piperazine group; methoxy groups enhance solubility and π-π interactions.
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Piperidine 1H-pyrazol-1-yl ~258.3 Smaller aliphatic substituent; limited steric hindrance.
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Phenylamine 1H-pyrazol-1-yl ~275.3 Planar aniline group; intramolecular H-bonding (S(6) motif).

*Estimated based on analogous structures.

Key Observations:
  • Phenylamine Derivative : The planar aniline substituent facilitates intramolecular H-bonding (C–H⋯N), stabilizing a near-planar conformation and promoting π-π stacking between pyridazine and pyrazole rings .

Crystallographic and Intermolecular Interactions

Crystallographic data from analogous compounds highlight critical differences:

Compound Planarity (RMS Deviation) Key Interactions Crystal Packing Behavior Reference
Target Compound (Hypothetical) ~0.05 Å* Expected: C–H⋯O (methoxy), π-π (benzoyl-pyridazine) Likely layered structures due to bulky groups.
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Not reported Intramolecular H-bonding; weaker intermolecular interactions. Less dense packing due to aliphatic substituent.
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine 0.044 Å S(6) H-bond motif; intermolecular N–H⋯N; π-π stacking (3.685 Å between rings). Infinite polymeric chains along the b-axis.

*Hypothesized based on structural analogs.

Key Observations:
  • The target compound’s 3,5-dimethoxybenzoyl group may disrupt planarity compared to the phenylamine analog, reducing π-π stacking efficiency but introducing additional van der Waals interactions.
  • The phenylamine derivative’s S(6) motif and intermolecular H-bonding promote stable crystal lattices, a feature that could be replicated in the target compound through its methoxy groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine, and what key intermediates are involved?

  • Methodology : The synthesis typically involves coupling reactions between pyridazine and piperazine derivatives. For example:

  • Step 1 : Functionalization of pyridazine at the 3- and 6-positions via nucleophilic substitution or metal-catalyzed cross-coupling reactions.
  • Step 2 : Introduction of the 3,5-dimethoxybenzoyl group to the piperazine ring using acylating agents (e.g., benzoyl chloride derivatives) under basic conditions.
  • Key Intermediates : Chlorinated pyridazine precursors (e.g., 3-chloro-6-(piperazin-1-yl)pyridazine) and substituted benzoylpiperazines are critical .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Spectroscopy :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole N–H protons at δ 8.5–9.0 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • FTIR : Detection of carbonyl (C=O) stretches (~1650–1700 cm⁻¹) from the benzoyl group and pyridazine/pyrazole ring vibrations .
    • Crystallography :
  • X-ray diffraction (XRD) : Resolve molecular conformation (e.g., chair conformation of piperazine rings) and intermolecular interactions (e.g., C–H⋯O/Cl⋯Cl contacts) using SHELXL for refinement and ORTEP-III for visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Contradiction Example : Discrepancies in NMR assignments due to dynamic effects (e.g., rotational barriers in piperazine rings).
  • Resolution :

  • Complementary Techniques : Combine XRD (definitive bond-length/angle data) with 2D NMR (e.g., COSY, NOESY) to validate spatial arrangements .
  • Validation Software : Use PLATON/SHELXL for symmetry checks and ADDSYM for detecting missed symmetry elements .
    • Case Study : Weak C–H⋯O interactions in XRD data (3.3–3.5 Å) may explain unexpected NOE correlations in NMR .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Reaction Optimization :

  • Catalysis : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling of pyridazine with pyrazole derivatives (reported yields up to 86% in similar systems) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates during acylation steps .
    • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .

Q. What in vitro assays are used to evaluate the bioactivity of this compound, and how are conflicting results interpreted?

  • Assays :

  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to structural similarity to known neuroactive piperazine derivatives .
    • Data Interpretation :
  • False Positives : Rule out aggregation artifacts via dynamic light scattering (DLS).
  • Structure-Activity Relationships (SAR) : Compare with analogs (e.g., substitution at the benzoyl or pyrazole moiety) to identify critical pharmacophores .

Structural and Computational Questions

Q. How do computational methods (e.g., DFT, molecular docking) support the design of derivatives with enhanced activity?

  • DFT Applications :

  • Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites for derivatization.
  • Optimize geometry using B3LYP/6-31G(d) basis sets to model piperazine ring puckering and substituent effects .
    • Docking Studies :
  • Target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Validate with crystallographic data (e.g., PDB: 1DHF) to prioritize synthetic targets .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

  • Challenges :

  • Disorder : Flexible methoxy/pyrazole groups may require PART instructions in SHELXL for refinement .
  • Twinned Crystals : Use CELL_NOW for indexing and TWINLAW for matrix determination in SHELXL .
    • Validation : RIGU and ALERTS in CheckCIF to flag unusual bond lengths/angles .

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